molecular formula C12H9ClFN B066363 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine CAS No. 177976-33-9

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine

Cat. No.: B066363
CAS No.: 177976-33-9
M. Wt: 221.66 g/mol
InChI Key: BDZPHQXGOYWJRH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorophenyl group

Scientific Research Applications

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “3-(Chloromethyl)-5-(4-fluorophenyl)pyridine” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine typically involves the chloromethylation of 5-(4-fluorophenyl)pyridine. This can be achieved through the reaction of 5-(4-fluorophenyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and amines.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    3-(Bromomethyl)-5-(4-fluorophenyl)pyridine: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and biological activity.

Uniqueness

3-(Chloromethyl)-5-(4-fluorophenyl)pyridine is unique due to the presence of both the chloromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZPHQXGOYWJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448852
Record name 3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-33-9
Record name 3-(chloromethyl)-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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